molecular formula C4H13Br2N3S B1593533 APT (radioprotective) CAS No. 7072-40-4

APT (radioprotective)

Cat. No. B1593533
CAS RN: 7072-40-4
M. Wt: 295.04 g/mol
InChI Key: JBTDFRNUVWFUGL-UHFFFAOYSA-N
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Description

Radioprotective agents are substances that protect cells and tissues from the harmful effects of ionizing radiation, which can cause direct DNA damage and generate reactive oxygen species and free radicals . These agents work through a variety of mechanisms to decrease free radical damage produced by ionizing radiation .


Synthesis Analysis

The synthesis of radioprotective agents varies depending on the specific compound. For example, a mitochondria-targeting radioprotectant was designed and synthesized for promoting skin wound healing combined with ionizing radiation injury .


Molecular Structure Analysis

The molecular structure of radioprotective agents can be analyzed using techniques such as atom probe tomography . This technique provides information about the composition of complex materials .


Chemical Reactions Analysis

Radioprotective agents often work through redox reactions. For example, coumarins, a type of plant-derived compound, have been shown to possess strong antiradical properties through radiation chemical modeling of redox reactions .

Safety And Hazards

The safety and hazards of radioprotective agents depend on the specific compound and its dosage. It’s important to note that while these agents can reduce the harmful effects of radiation, they may also have side effects or toxicities of their own .

Future Directions

Future research in radioprotective agents is likely to focus on enhancing their efficacy, possibly through combination treatments with other systemic therapies such as radiosensitizing chemotherapy, DNA repair–modifying agents, and immunotherapy . Further evolution of therapeutic radiopharmaceuticals also offers promise .

properties

IUPAC Name

3-aminopropyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3S.2BrH/c5-2-1-3-8-4(6)7;;/h1-3,5H2,(H3,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTDFRNUVWFUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CSC(=N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Br2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7320-57-2 (Parent)
Record name Pseudourea, 2-(3-aminopropyl)-2-thio-, dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

295.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

APT (radioprotective)

CAS RN

7072-40-4
Record name Pseudourea, 2-(3-aminopropyl)-2-thio-, dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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